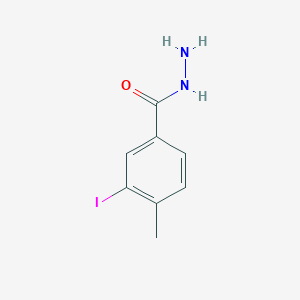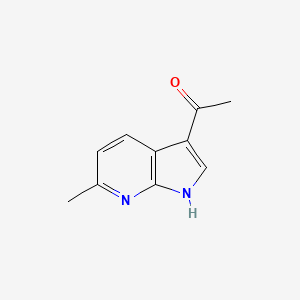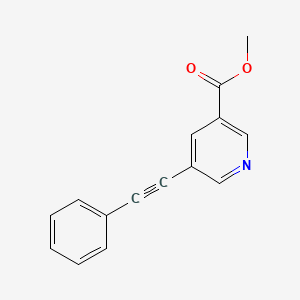
Methyl 5-(2-phenylethynyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-phenylethynyl)nicotinate: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenylethynyl group attached to the nicotinic acid moiety, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-phenylethynyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and phenylacetylene as the primary starting materials.
Coupling Reaction: The phenylethynyl group is introduced to the nicotinic acid through a coupling reaction, often facilitated by a palladium catalyst in the presence of a base.
Esterification: The carboxylic acid group of the nicotinic acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-phenylethynyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-(2-phenylethynyl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions of nicotinic acid derivatives with biological systems. It can serve as a probe to investigate the binding and activity of nicotinic acid receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on metabolic pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of Methyl 5-(2-phenylethynyl)nicotinate involves its interaction with specific molecular targets. The phenylethynyl group and the nicotinic acid moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its application, such as its use in biological or medicinal research.
Comparison with Similar Compounds
Nicotinic Acid Methyl Ester: A simpler derivative without the phenylethynyl group.
Phenylethynyl Benzoic Acid Methyl Ester: A similar compound with a benzoic acid moiety instead of nicotinic acid.
Phenylethynyl Pyridine Derivatives: Compounds with similar structures but different functional groups or substitutions.
Uniqueness: Methyl 5-(2-phenylethynyl)nicotinate is unique due to the combination of the phenylethynyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-(2-phenylethynyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-9-13(10-16-11-14)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3 |
InChI Key |
VQOVJFSLWUFHAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

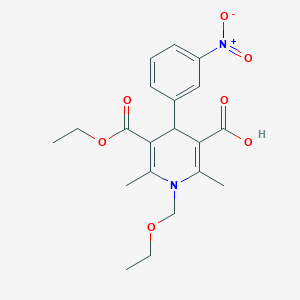
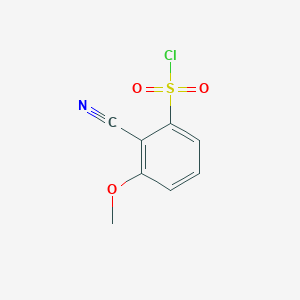
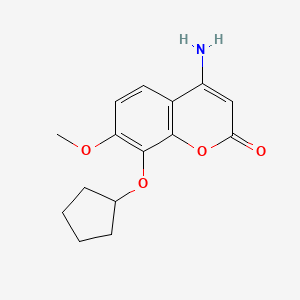
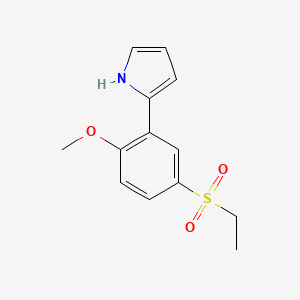
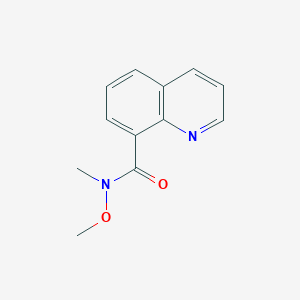
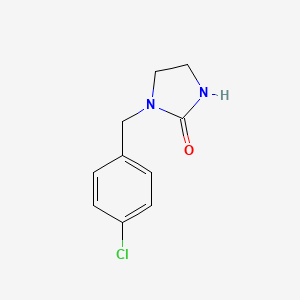
![Ethyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8704610.png)
![3-Methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B8704614.png)
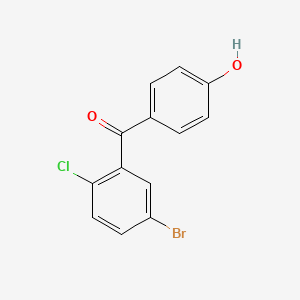
![2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one](/img/structure/B8704622.png)
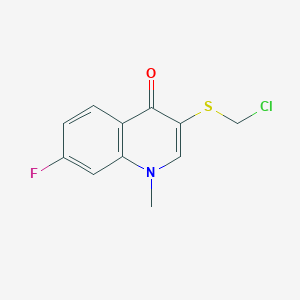
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)
